4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane

Description

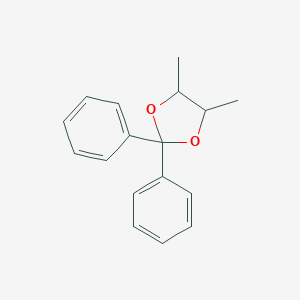

4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane is a cyclic acetal characterized by a 1,3-dioxolane backbone with methyl groups at positions 4 and 5 and phenyl substituents at position 2. Its molecular formula is C₁₉H₂₀O₂ (molecular weight: 280.36 g/mol). This compound is synthesized via acid-catalyzed reactions of diols with carbonyl compounds, as exemplified by the conversion of 2,3-butanediol (2,3-BDO) with CO₂ and H₂ under catalytic conditions, followed by azeotropic distillation for purification .

Key applications include its use as a chiral ligand or auxiliary in asymmetric catalysis and as a precursor for bioactive molecules. Its rigid dioxolane framework and aromatic substituents enhance steric and electronic tunability, making it valuable in organic synthesis.

Properties

Molecular Formula |

C17H18O2 |

|---|---|

Molecular Weight |

254.32g/mol |

IUPAC Name |

4,5-dimethyl-2,2-diphenyl-1,3-dioxolane |

InChI |

InChI=1S/C17H18O2/c1-13-14(2)19-17(18-13,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3 |

InChI Key |

LSSAXVFWCRKZIZ-UHFFFAOYSA-N |

SMILES |

CC1C(OC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C |

Canonical SMILES |

CC1C(OC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Scientific Research Applications

Asymmetric Synthesis

One of the prominent applications of 4,5-dimethyl-2,2-diphenyl-1,3-dioxolane is in asymmetric synthesis. It serves as a chiral auxiliary in the preparation of enantiomerically pure compounds. The compound's ability to form stable complexes with substrates allows for selective reactions that lead to the formation of desired chiral products.

Case Study: Enantioselective Reactions

Research has demonstrated the effectiveness of this compound in enantioselective Michael additions and other catalytic processes. For instance, studies have shown that using this compound as a ligand in rhodium-catalyzed reactions can significantly enhance the enantioselectivity of the resulting products .

Catalysis

The compound has also been explored as a catalyst or catalyst precursor in various organic reactions. Its structural features contribute to its reactivity and selectivity in catalyzing transformations.

Table 1: Catalytic Applications of this compound

| Reaction Type | Catalyst Type | Reference |

|---|---|---|

| Michael Addition | Chiral Auxiliary | |

| Asymmetric Hydroboration | Ligand for Rhodium Catalysis | |

| Cycloaddition | Organocatalyst |

Material Science

In material science, this compound is investigated for its potential use in polymer chemistry. The compound's dioxolane structure can be incorporated into polymer backbones to impart specific properties such as increased thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research indicates that incorporating this compound into polycarbonate matrices enhances their thermal properties without compromising mechanical integrity. This application is particularly relevant for developing materials used in high-performance applications .

Pharmaceutical Applications

The compound has shown promise in pharmaceutical applications due to its structural similarity to biologically active molecules. Its derivatives may exhibit interesting biological activities such as anti-inflammatory and anticancer properties.

Table 2: Potential Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of 1,3-Dioxolane Derivatives

Physical and Chemical Properties

- Thermal Stability : Derivatives like 2-phenyl-1,3-dioxolane remain intact under oxidative conditions (e.g., K₂Cr₂O₇ without AlCl₃) , whereas this compound’s stability is attributed to steric hindrance from phenyl groups.

- Chirality : Chiral derivatives (e.g., (4R,5R)-configured dioxolanes) exhibit enantiomeric excess (>99% ee) and optical activity ([α]²⁰_D = −80) , critical for asymmetric synthesis.

- Volatility : Cyclic acetals like 2-methyl-1,3-dioxolane are detected in recycled PET materials at low concentrations (0.1–0.5 µg/kg), indicating stability during polymer processing .

Reactivity and Functional Performance

- Antimicrobial Activity : Chiral 1,3-dioxolanes with carboxylate groups (e.g., compound 7 in ) show broad-spectrum activity against S. aureus and C. albicans (MIC: 4.8–62.5 µg/mL).

- Catalytic Utility : Phosphine-containing derivatives (e.g., (-)-DIOP) serve as ligands in transition-metal catalysis, enabling enantioselective hydrogenation .

- Flavor Chemistry : 2-Isopropyl-4,5-dimethyl-1,3-dioxolane contributes to beer aroma but remains below sensory thresholds (100 µg/L) .

Industrial and Environmental Considerations

- Synthetic Efficiency : The target compound achieves high purity (99%) via distillation , whereas analogues like 4,5-bis-(2-iodophenyl)-2,2-dimethyl-1,3-dioxolane require chromatographic purification .

Preparation Methods

Reaction Steps

-

Transesterification :

-

Reactants : 3-Hydroxyl-2-butanone (1 mol), dimethyl carbonate (1–5 mol), sodium propionate (1–6% w/w), triethylene glycol dimethyl ether (DME) solvent (3–7× diol mass).

-

Conditions : 60–100°C for 3–6 hours under reflux, with synchronous methanol distillation.

-

-

Cyclization :

-

Conditions : Temperature raised to 110–160°C for 2–5 hours.

-

-

Purification :

-

Neutralization with HCl to pH ~7, followed by solvent distillation and recrystallization (e.g., 80°C in recrystallization solvent, 0–5°C crystallization).

-

Yield and Purity

| Parameter | Value |

|---|---|

| Yield (before recryst.) | ~47.26% (based on diol) |

| Purity (HPLC) | >99.0% |

| Final Product Mass | ~53.88g (after recrystallization) |

Key Advantages :

-

High-purity product (>99%) due to optimized recrystallization.

Bis(trichloromethyl) Carbonate-Mediated Cyclization

Patent CN1261427C outlines a two-stage process using bis(trichloromethyl) carbonate and 3-hydroxyl-2-butanone. This method eliminates safety risks associated with volatile byproducts.

Reaction Steps

-

Ring-Opening :

-

Reactants : 3-Hydroxyl-2-butanone (1 mol), bis(trichloromethyl) carbonate (0.33–0.8 mol), organic solvent (5–10× diol mass).

-

Conditions : 0–5°C (stage 1), 150–180°C (stage 2).

-

-

Workup :

-

Neutralization and solvent recovery via fractional distillation.

-

Challenges

-

Limited yield data in disclosed protocols.

-

Requires precise temperature control to avoid side reactions.

Acid-Catalyzed Acetal Formation

A general method for synthesizing dioxolanes involves reacting diols with ketones under acidic conditions. For 4,5-dimethyl-2,2-diphenyl-1,3-dioxolane, diphenylacetone (2,2-diphenylpropanone) and 2,3-butanediol are potential precursors.

Hypothetical Protocol

-

Acetal Formation :

-

Reactants : 2,3-Butanediol (1 mol), diphenylacetone (1 mol), p-toluenesulfonic acid (pTSA) catalyst.

-

Conditions : Toluene solvent, reflux with azeotropic water removal.

-

-

Purification :

-

Neutralization, filtration, and vacuum drying.

-

| Parameter | Expected Value |

|---|---|

| Yield | ~70% (based on analogous reactions) |

| Purity | >95% (HPLC) |

Mechanistic Insights :

-

Acid protonates the ketone, enhancing electrophilicity for nucleophilic attack by diol hydroxyl groups.

-

Steric hindrance from diphenyl groups may reduce reaction rates.

Recrystallization and Purification

Critical to achieving high purity, recrystallization involves:

-

Solvent Selection : Polar aprotic solvents (e.g., DME, toluene).

-

Temperature Gradient : Slow cooling from 80°C to 0–5°C to maximize crystallization efficiency.

Comparative Analysis of Methods

| Method | Yield | Purity | Key Strengths | Limitations |

|---|---|---|---|---|

| Transesterification (CN103483307A) | 47.26% | >99% | Scalable, minimal byproducts | Requires recrystallization |

| Bis(trichloromethyl) Carbonate | N/A | N/A | Safe, low-volatility process | Limited yield data |

| Acid-Catalyzed Acetal | ~70% | >95% | Simple, cost-effective | Steric effects may reduce yield |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane, and how can reaction conditions be tailored for high yields?

- Methodology : The compound can be synthesized via acid-catalyzed ketalization of vicinal diols with carbonyl compounds. For example, (1R,2R)-1,2-bis-(2-iodophenyl)-ethane-1,2-diol reacts with dimethoxypropane in the presence of NEt₃ as a catalyst, yielding 99% of a structurally analogous dioxolane derivative after 3 hours at room temperature . Key parameters include stoichiometric control of the diol and carbonyl precursor, solvent choice (e.g., dichloromethane), and neutralization steps to isolate the product.

- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 1.4–1.6 ppm for methyl groups, aromatic protons at δ 7.2–7.5 ppm) and high-resolution mass spectrometry (HRMS) to validate molecular weight .

Q. How can stereochemical purity of this compound derivatives be assessed?

- Methodology : Use chiral HPLC or polarimetry to determine enantiomeric excess. For diastereomers, NOESY NMR can identify spatial proximity of methyl or phenyl groups. X-ray crystallography is definitive for absolute configuration, as demonstrated for related dioxolanes in structural studies .

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Hydrolytic stability is critical due to the dioxolane ring’s sensitivity to acidic/basic conditions. Store in inert atmospheres (argon) at –20°C to prevent oxidation or ring-opening .

Advanced Research Questions

Q. How does this compound function as a chiral auxiliary in asymmetric catalysis?

- Mechanistic Insight : The rigid dioxolane scaffold enforces stereoselectivity in reactions like aldol additions or hydrogenations. For example, TADDOL derivatives [(4R,5R)-bis(diphenylhydroxymethyl)-2,2-dimethyl-dioxolane] act as ligands in enantioselective catalysis, leveraging π-π interactions between phenyl groups and substrates .

- Application : Modify the aryl substituents (e.g., electron-withdrawing groups) to tune catalyst activity, as shown in asymmetric epoxidation studies .

Q. What contradictions exist in reported reaction mechanisms involving dioxolane derivatives, and how can they be resolved?

- Case Study : highlights unexpected regioselectivity in dehydrochlorination reactions, where steric effects override electronic predictions. Computational modeling (DFT) can reconcile discrepancies by analyzing transition-state energies. Experimental validation via isotopic labeling (e.g., deuterated substrates) further clarifies proton-transfer pathways .

Q. How can polymerization of dioxolane derivatives be controlled for material science applications?

- Methodology : Cationic ring-opening polymerization (CROP) using BF₃·OEt₂ as an initiator enables precise molecular weight control. Monitor kinetics via in-situ FTIR to track monomer conversion. Adjust substituents (e.g., methyl vs. phenyl) to modulate thermal stability (Tg) and solubility .

Data Analysis & Experimental Design

Q. What analytical strategies differentiate between this compound and its regioisomers?

- Approach : Combine 2D NMR (COSY, HSQC) to map coupling between methyl and adjacent protons. Mass spectrometry fragmentation patterns (e.g., loss of phenyl groups at m/z 77) provide additional differentiation .

Q. How can computational methods predict the compound’s reactivity in novel reaction systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.